molecular formula C8H14O B13986419 6-Methylhepta-4,5-dien-1-ol CAS No. 60431-22-3

6-Methylhepta-4,5-dien-1-ol

Katalognummer: B13986419
CAS-Nummer: 60431-22-3
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: LOEXNKPJKIFMRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylhepta-4,5-dien-1-ol is an organic compound with the molecular formula C8H12O. It is a member of the class of compounds known as allenes, which are characterized by having two adjacent carbon-carbon double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Methylhepta-4,5-dien-1-ol can be synthesized through several methods. One common approach involves the use of dimethylallene as a starting material. The synthesis typically involves the addition of n-butyllithium (n-BuLi) to dimethylallene, followed by a reaction with formaldehyde to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylhepta-4,5-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

6-Methylhepta-4,5-dien-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methylhepta-4,5-dien-1-ol involves its reactivity due to the presence of the allene structure. The compound can participate in various chemical reactions, including cycloadditions and nucleophilic additions, due to the electron-rich nature of the double bonds. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methylhepta-4,5-dien-1-ol is unique due to its specific allene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Eigenschaften

CAS-Nummer

60431-22-3

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h4,9H,3,5,7H2,1-2H3

InChI-Schlüssel

LOEXNKPJKIFMRN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C=CCCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.